6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate
Description
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic ester derivative featuring a benzo[c]chromenone core fused with a beta-alaninate moiety protected by a tert-butoxycarbonyl (Boc) group. The benzo[c]chromenone scaffold is a bicyclic system with a ketone group at position 6, contributing to its planar aromatic structure, which is often associated with photophysical properties or biological activity. The Boc-protected beta-alanine ester is introduced via a coupling reaction, typically mediated by reagents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in chloroform or dichloromethane, as observed in analogous syntheses of camptothecin (CPT) derivatives . This compound’s design likely aims to enhance solubility, stability, or targeted delivery, leveraging the Boc group’s role as a transient protecting moiety for amines or carboxylic acids in prodrug strategies.
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C21H21NO6/c1-21(2,3)28-20(25)22-11-10-18(23)26-13-8-9-15-14-6-4-5-7-16(14)19(24)27-17(15)12-13/h4-9,12H,10-11H2,1-3H3,(H,22,25) |
InChI Key |
FOEUQJXVRYIDBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multi-step organic reactions. One common approach is:
Formation of the Benzo[c]chromene Core: This can be achieved through a cyclization reaction of appropriate precursors. For example, starting from a substituted phenol and an appropriate aldehyde, a condensation reaction followed by cyclization can form the benzo[c]chromene core.
Introduction of the N-(tert-butoxycarbonyl)-beta-alaninate Moiety: This step involves the protection of beta-alanine with a tert-butoxycarbonyl group, followed by coupling with the benzo[c]chromene core. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[c]chromene core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction of the benzo[c]chromene core can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the benzo[c]chromene core. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid like iron(III) chloride for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzo[c]chromenes.
Substitution: Halogenated or nitrated benzo[c]chromenes.
Scientific Research Applications
Chemistry
In synthetic chemistry, 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate serves as a valuable building block for creating more complex molecules. Its unique structure allows for various functionalizations, making it useful in developing new organic compounds.
Biology
This compound exhibits potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural characteristics suggest that it may be a candidate for drug discovery, particularly in targeting specific biological pathways.
Medicine
In the field of medicinal chemistry, compounds with a benzo[c]chromene core have demonstrated various pharmacological activities:
- Anti-inflammatory : Studies indicate that derivatives can inhibit inflammatory pathways.
- Anticancer : Research shows potential in modulating cancer cell growth and survival.
- Antimicrobial : The compound may exhibit inhibitory effects against various bacterial strains.
The Boc-protected beta-alanine moiety enhances the compound's stability and bioavailability, making it a promising candidate for therapeutic applications.
Industrial Applications
Industrially, 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate can be utilized in:
- The development of new materials.
- As an intermediate in synthesizing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate would depend on its specific biological target. Generally, compounds with benzo[c]chromene cores can interact with enzymes or receptors, modulating their activity. The Boc-protected beta-alanine moiety can be cleaved in vivo, releasing the active beta-alanine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of esterified aromatic systems with protective groups. Below is a comparative analysis with structurally or functionally related molecules:
Key Differentiators:
Ester Linkage : The beta-alaninate spacer (vs. glycine in CPT analogues) introduces an additional methylene group, which may enhance conformational flexibility or alter binding kinetics in biological systems .
Boc Group Utility: While the Boc group is a common protective strategy, its presence in this compound may confer distinct stability under acidic conditions compared to acetyl or benzyl protections used in related chromenones.
Biological Activity
6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H21NO6
- Molecular Weight : 383.4 g/mol
- InChIKey : FOEUQJXVRYIDBC-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 6-oxo-6H-benzo[c]chromene derivatives with tert-butoxycarbonyl-beta-alanine. The synthetic routes often focus on optimizing yields and purity while exploring various substituents that may enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to 6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-beta-alaninate exhibit significant anticancer properties. For instance, studies have shown that related curcumin analogs possess a wide spectrum of anti-tumor activities across various cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy against cancer cells .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| Curcumin Analog B114 | < 20 | H460 (Lung) |
| Azumamide C | 14 | HDAC1 |
| Azumamide E | 67 | HDAC2 |
The biological activity of this compound may be attributed to its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. Isoform-selective HDAC inhibitors have been identified as promising candidates for cancer therapy, with some compounds showing preferential inhibition of HDAC1–3 and HDAC10 .
Antioxidant Activity
In addition to anticancer effects, compounds in this class have been evaluated for their antioxidant properties. The DPPH free radical scavenging assay demonstrated that certain derivatives could effectively neutralize free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .
Case Studies
- Cytotoxicity Evaluation : A study conducted on various derivatives showed that modifications at the beta-alanine moiety significantly influenced cytotoxicity against a panel of human cancer cell lines. The results indicated that specific structural features could enhance selectivity and potency .
- Histone Deacetylase Inhibition : Another research effort focused on profiling the inhibitory effects of azumamides against different HDAC isoforms, revealing that certain structural configurations lead to increased potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
